molecular formula C14H19Cl3N2O B11946598 2-methyl-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]propanamide

2-methyl-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]propanamide

Katalognummer: B11946598
Molekulargewicht: 337.7 g/mol
InChI-Schlüssel: IKHCFXRGEBATMF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-methyl-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]propanamide is a synthetic organic compound with a complex structure It is characterized by the presence of a trichloromethyl group, a dimethylanilino group, and a propanamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]propanamide typically involves multiple steps:

    Formation of the Trichloromethyl Intermediate: The initial step involves the reaction of a suitable precursor with trichloromethyl reagents under controlled conditions to form the trichloromethyl intermediate.

    Introduction of the Dimethylanilino Group: The intermediate is then reacted with 2,4-dimethylaniline in the presence of a suitable catalyst to introduce the dimethylanilino group.

    Formation of the Propanamide Backbone: The final step involves the reaction of the intermediate with a propanamide precursor under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This typically includes the use of advanced catalytic systems, controlled reaction environments, and purification techniques such as chromatography and recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

2-methyl-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-methyl-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]propanamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 2-methyl-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]propanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-methyl-N-(2,2,2-trichloro-1-(4-morpholinylcarbothioyl)amino)ethyl)propanamide
  • 2-methyl-N-(2,2,2-trichloro-1-(2-chlorophenoxy)ethyl)propanamide
  • 2-methyl-N-(2,2,2-trichloro-1-(4-formylphenoxy)ethyl)propanamide

Uniqueness

2-methyl-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]propanamide is unique due to its specific structural features, such as the presence of the dimethylanilino group, which may confer distinct chemical and biological properties compared to similar compounds

Eigenschaften

Molekularformel

C14H19Cl3N2O

Molekulargewicht

337.7 g/mol

IUPAC-Name

2-methyl-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]propanamide

InChI

InChI=1S/C14H19Cl3N2O/c1-8(2)12(20)19-13(14(15,16)17)18-11-6-5-9(3)7-10(11)4/h5-8,13,18H,1-4H3,(H,19,20)

InChI-Schlüssel

IKHCFXRGEBATMF-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)NC(C(Cl)(Cl)Cl)NC(=O)C(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.